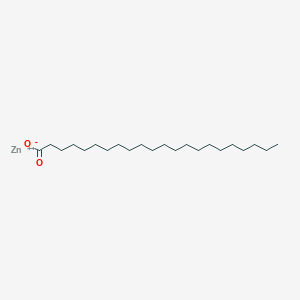
Zinc didocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc didocosanoate: is a chemical compound with the molecular formula C44H86O4Zn . It is derived from docosanoic acid, also known as behenic acid, which is a long-chain fatty acid. This compound is often used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of docosanoic acid, zinc salt, basic typically involves the reaction of docosanoic acid with a zinc salt under controlled conditions. One common method is to react docosanoic acid with zinc acetate in a solvent such as ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of docosanoic acid, zinc salt, basic can be scaled up by using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The product is then purified through filtration and recrystallization processes to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Zinc didocosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form docosanol, a long-chain alcohol.
Substitution: The zinc ion can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Metal salts like copper sulfate or nickel chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Docosanol.
Substitution: Compounds with different metal ions replacing zinc.
Aplicaciones Científicas De Investigación
Chemistry: Zinc didocosanoate is used as a precursor in the synthesis of various zinc-based compounds and materials. It is also used in the study of long-chain fatty acids and their derivatives .
Biology: In biological research, this compound is used to study the effects of zinc on cellular processes and enzyme activities. It is also used in the formulation of zinc-based supplements and pharmaceuticals .
Medicine: It is studied for its role in zinc homeostasis and its effects on various physiological processes .
Industry: In industrial applications, this compound is used as a lubricant additive, corrosion inhibitor, and in the production of specialty chemicals. It is also used in the formulation of cosmetics and personal care products .
Mecanismo De Acción
The mechanism of action of docosanoic acid, zinc salt, basic involves the interaction of zinc ions with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein folding, and cellular signaling. The compound can modulate the activity of zinc-dependent enzymes and proteins, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Docosanoic acid (Behenic acid): A long-chain fatty acid used in cosmetics and pharmaceuticals.
Zinc oxide: A widely used compound in sunscreens, cosmetics, and as a catalyst.
Zinc acetate: Used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness: Zinc didocosanoate is unique due to its combination of long-chain fatty acid and zinc ion. This combination imparts specific properties such as enhanced stability, solubility, and biological activity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
16529-65-0 |
|---|---|
Fórmula molecular |
C22H43O2Zn+ |
Peso molecular |
405 g/mol |
Nombre IUPAC |
zinc;docosanoate |
InChI |
InChI=1S/C22H44O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+2/p-1 |
Clave InChI |
IJQXGKBNDNQWAT-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Key on ui other cas no. |
93028-34-3 16529-65-0 |
Números CAS relacionados |
112-85-6 (Parent) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














